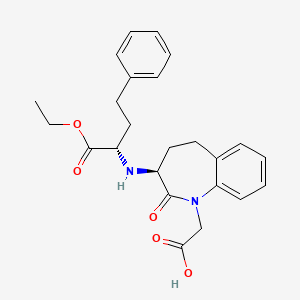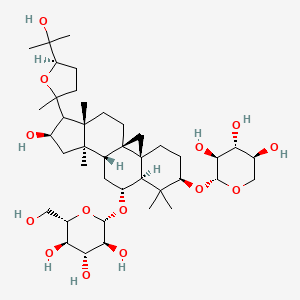
Astragalin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astragalin A, also known as kaempferol 3-O-β-D-glucopyranoside, is a natural flavonoid compound with the molecular formula C21H20O11. It is derived from various plants, including the leaves of persimmon, seeds of green tea, and Morus alba L. This compound is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Astragalin A can be synthesized through several methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The reaction is usually carried out under mild conditions to preserve the integrity of the flavonoid structure .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources using techniques such as solvent extraction, microwave-assisted extraction, and enzymatic hydrolysis. These methods are optimized to maximize yield and purity while minimizing the use of harmful solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Astragalin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, benzoyl chloride, and other acylating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Acetylated or benzoylated derivatives.
Wissenschaftliche Forschungsanwendungen
Astragalin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Wirkmechanismus
Astragalin A exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Anticancer: Induces apoptosis in cancer cells by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bcl-2 and Bax
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C41H68O14 |
|---|---|
Molekulargewicht |
785.0 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31?,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1 |
InChI-Schlüssel |
QMNWISYXSJWHRY-LAIONCCRSA-N |
Isomerische SMILES |
C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H](C2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O |
Kanonische SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


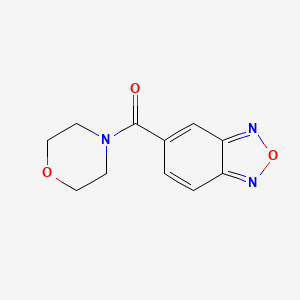
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)
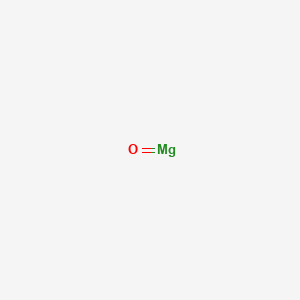
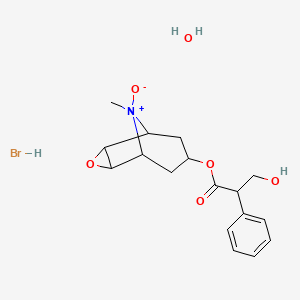

![(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10798931.png)
![(2S,6Z,10S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione](/img/structure/B10798933.png)
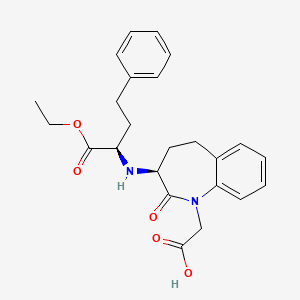
![(6R)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798954.png)
![4-[[(3R)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10798962.png)
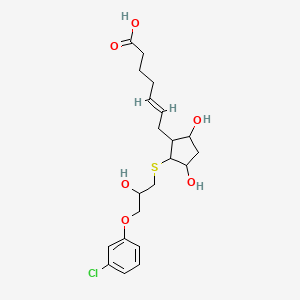
![(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10798980.png)
![(1R,4S,5'S,6R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10798982.png)
